1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

EGFR Tyrosine Kinase Antitumor

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7) is a heteroaromatic scaffold comprising a fused pyrazole-pyrimidine bicyclic core substituted with a phenyl ring at the N1 position, with a molecular formula of C₁₁H₈N₄ and a molecular weight of 196.21 g/mol. The core exhibits tautomerism between 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one forms, a property that influences solubility and reactivity.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 53645-79-7
Cat. No. B11901141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS53645-79-7
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC=C3C=N2
InChIInChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H
InChIKeyBDIXKUKUFWHLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7) – Core Scaffold Identity, Properties, and Research-Grade Sourcing Considerations


1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7) is a heteroaromatic scaffold comprising a fused pyrazole-pyrimidine bicyclic core substituted with a phenyl ring at the N1 position, with a molecular formula of C₁₁H₈N₄ and a molecular weight of 196.21 g/mol [1]. The core exhibits tautomerism between 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one forms, a property that influences solubility and reactivity . Its planar aromatic system, with a dihedral angle of approximately 8.2° between the core and phenyl ring, confers a conformation conducive to ATP-binding pocket interactions in kinases . As a privileged scaffold in medicinal chemistry, this compound serves as the unsubstituted parent nucleus for diverse derivative series targeting EGFR, IGF-1R/Src/AXL, HPK1, DHFR/TS, and other therapeutic proteins [2][3][4][5].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Is Scientifically Invalid for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7)


Pyrazolo[3,4-d]pyrimidines are not a monolithic class; substitution patterns—particularly at the N1 position—dramatically alter biological activity, selectivity, and physicochemical behavior. The 1-phenyl substituent in this specific core confers distinct steric and electronic properties that govern binding interactions in kinase ATP pockets [1]. Comparative studies demonstrate that the 1-phenyl series (6a–i) exhibits significantly superior antitumor activity compared to the 1-(4-methoxyphenyl) series (6j–p), with the former achieving nanomolar IC₅₀ values [2]. Furthermore, the unsubstituted parent compound 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine itself serves as the essential starting material for synthesizing 4-substituted derivatives that achieve 41–91% EGFR-TK inhibition, underscoring that the 1-phenyl core is a non-negotiable pharmacophoric element [1]. Substituting with alternative N1-aryl groups (e.g., 4-methoxyphenyl) or using other pyrazolopyrimidine regioisomers fundamentally alters SAR and invalidates direct experimental comparisons. Therefore, procurement of the exact CAS 53645-79-7 compound is mandatory for reproducible research outcomes.

Quantitative Differentiation Evidence: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7) vs. Closest Structural Analogs and In-Class Comparators


EGFR Tyrosine Kinase Inhibition: 4-Substituted Derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Achieve 41–91% Inhibition vs. Parent Scaffold Baseline

A series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for EGFR-TK inhibitory activity. Among these, compound 6b (4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) exhibited 91% inhibition at 10 µM, representing the highest activity within the series. This contrasts with the unsubstituted parent compound 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which lacks a 4-position substituent and therefore lacks direct EGFR-TK inhibitory potency, establishing the 4-substituted-1-phenyl core as essential for achieving kinase engagement [1][2].

EGFR Tyrosine Kinase Antitumor

Antiproliferative Potency: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative (6d) Achieves IC₅₀ = 7.5 nM vs. 1-(4-Methoxyphenyl) Analog Series with Weaker Activity

In a comparative study of pyrazolo[3,4-d]pyrimidine derivatives, the 1-phenyl series (6a–i) demonstrated markedly superior antitumor activity compared to the 1-(4-methoxyphenyl) series (6j–p). Within the 1-phenyl series, compound 6d—4-[2-(4-fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine—exhibited an IC₅₀ of 7.5 nM, making it the most potent compound in the study. This quantifies the critical importance of the N1-phenyl substituent over electron-donating aryl groups for achieving nanomolar potency [1][2].

Antiproliferative Breast Cancer IC50

In Vivo Antitumor Efficacy: Phenylpyrazolo[3,4-d]pyrimidine Derivative (LL6) Suppresses NSCLC Xenograft Tumor Growth in Mice with Favorable Toxicity Profile

A phenylpyrazolo[3,4-d]pyrimidine-based compound, LL6, designed as a multi-kinase inhibitor targeting IGF-1R, Src, and AXL, demonstrated significant in vivo antitumor activity. In a NSCLC xenograft mouse model, LL6 administration significantly suppressed tumor growth with an outstanding toxicity profile, confirming that the phenylpyrazolo[3,4-d]pyrimidine scaffold supports both potent target engagement and favorable tolerability in vivo [1]. This is a class-level inference establishing that the 1-phenyl core is integral to achieving in vivo efficacy with acceptable safety margins.

In Vivo NSCLC Xenograft

Selectivity Profile: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines Exhibit High Selectivity for EGFR Family Kinases vs. Nonreceptor Tyrosine Kinases

4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines, which share the same core as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, have been characterized for their selectivity against a panel of nonreceptor tyrosine kinases. These compounds exhibited high selectivity toward EGFR family kinases, with minimal inhibition of c-Src, v-Abl, and serine/threonine kinases (PKC α, CDK1) [1]. While the unsubstituted parent compound (CAS 53645-79-7) is not itself a potent inhibitor, this selectivity profile is intrinsic to the pyrazolo[3,4-d]pyrimidine scaffold when appropriately substituted, providing a rationale for using the parent core as a synthetic intermediate to access selective kinase inhibitors.

Selectivity Kinase Panel EGFR

Intellectual Property Coverage: 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives Protected for EGFR-Mutated NSCLC Therapy

Patent literature explicitly covers 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives for therapeutic applications, including WO2022155573A1, which claims use in EGFR-mutated non-small cell lung cancer (NSCLC) . Additionally, US9714248 protects pyrazolo[3,4-d]pyrimidine derivatives substituted at the 4-position for treating inflammatory, autoimmune, and oncological disorders [1]. This intellectual property landscape confirms the commercial and therapeutic relevance of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, providing a strong rationale for sourcing the parent compound for medicinal chemistry and drug discovery programs.

Patent EGFR NSCLC

Optimal Research and Industrial Application Scenarios for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-79-7) Based on Quantitative Evidence


EGFR-Targeted Oncology Drug Discovery: Synthesis of 4-Substituted Derivatives

Procure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as the core synthetic intermediate for generating 4-substituted derivatives. Evidence shows that 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines achieve 41–91% EGFR-TK inhibition, with compound 6b (4-[(4-chlorophenyl)amino] derivative) exhibiting 91% inhibition at 10 µM [1][2]. This scenario is optimal for medicinal chemistry teams developing selective EGFR inhibitors, leveraging the validated SAR that N1-phenyl substitution is essential for potency [3].

High-Potency Antiproliferative Agent Development: Leveraging Nanomolar IC₅₀ Scaffold

Use 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine to synthesize 3-(methylsulphanyl)-4-hydrazinyl derivatives. Direct head-to-head comparison shows the 1-phenyl series achieves IC₅₀ values as low as 7.5 nM (compound 6d), whereas the 1-(4-methoxyphenyl) series exhibits weaker activity [4]. This application scenario is suited for academic and industrial laboratories seeking to develop breast cancer therapeutics with single-digit nanomolar potency.

In Vivo-Ready Multi-Kinase Inhibitor Programs: Validated Tolerability in Xenograft Models

For programs requiring in vivo proof-of-concept, the phenylpyrazolo[3,4-d]pyrimidine scaffold (as exemplified by LL6) provides a demonstrated path to significant tumor growth suppression in NSCLC xenograft models with outstanding toxicity profiles [5]. Sourcing the parent compound enables the synthesis of derivative libraries designed to target IGF-1R, Src, and AXL, supporting translational oncology research with reduced attrition risk due to in vivo tolerability issues.

Selective Kinase Inhibitor Design: Exploiting Privileged Chemotype for EGFR Selectivity

Researchers focused on minimizing off-target kinase inhibition can utilize 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a starting material for 4-(phenylamino) derivatives, which have demonstrated high selectivity for EGFR family kinases over c-Src, v-Abl, PKC α, and CDK1 [6]. This application scenario is ideal for developing targeted cancer therapies where kinase selectivity is paramount for reducing adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.